

Tioxazafen application rate for nematode control in corn

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Compound Focus: Tioxazafen

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Tioxazafen: Properties and Efficacy

Tioxazafen is a broad-spectrum nematicide that acts by disrupting ribosomal translation in nematodes via a nematode-specific target [1] [2]. It is a synthetic compound from the class of 3,5-disubstituted-1,2,4-oxadiazoles [1].

The table below summarizes its known efficacy against key nematode species based on laboratory studies:

Nematode Species	Assay Type	Concentration / Value	Key Findings
Meloidogyne incognita (Root-knot nematode)	24-hr EC ₅₀ (Motility)	57.69 µg/ml	Paralysis observed after 24 hr at 27.0 µg/ml; reduced hatch at 2.7 µg/ml and 27.0 µg/ml after 3 days; reduced infectivity on tomato roots after exposure [3].
Rotylenchulus reniformis (Reniform nematode)	24-hr EC ₅₀ (Motility)	59.64 µg/ml	Paralysis observed after 24 hr at 27.0 µg/ml; reduced hatch at 2.7 µg/ml and 27.0 µg/ml after 3 days; reduced infectivity on tomato roots after exposure [3].

Nematode Species	Assay Type	Concentration / Value	Key Findings
General PPNs (Cyst, lesion, etc.)	Nematocidal Performance	--	Provides systemic control of a wide range of PPNs in row crops like corn, cotton, and soybean [1].

Environmental Fate and Toxicity Profile

Understanding the degradation and ecotoxicity of **tioxazafen** and its transformation products is critical for environmental risk assessment.

Transformation and Persistence

In aqueous environments, **tioxazafen** undergoes rapid transformation when exposed to artificial sunlight, forming a single primary transformation product, **PP228a** [1].

- Persistence:** While **tioxazafen** itself degrades quickly, PP228a has significantly prolonged environmental persistence, with its half-life increasing by over 1000 times compared to the parent compound [1].
- Hydrolysis:** Both **tioxazafen** and PP228a are stable against hydrolysis, meaning they do not break down easily in water alone [1].

Ecotoxicity

The following table compares the toxicity of **tioxazafen** and its main transformation product:

Compound	Test Organism	Result
Tioxazafen (Parent)	<i>Daphnia magna</i> (Water flea)	Exhibited acute toxicity [1].
PP228a (Transformation Product)	<i>Daphnia magna</i> (Water flea)	Higher acute toxicity than the parent tioxazafen [1].

Compound	Test Organism	Result
Tioxazafen (Parent)	<i>Vibrio fischeri</i> (Marine bacteria)	Showed weak acute toxicity [1].
PP228a (Transformation Product)	<i>Vibrio fischeri</i> (Marine bacteria)	Showed weak acute toxicity [1].

Experimental Protocol: Aqueous Photolysis

This protocol is adapted from environmental fate studies to determine the degradation kinetics of **tioxazafen** in water [1].

1. Solution Preparation

- Prepare an aqueous stock solution of **tioxazafen** (e.g., 10 mg/L) using purified water. The pH can be adjusted to study its influence (e.g., pH 5, 7, and 9).
- To study the effect of Natural Water Constituents (NWCs), add them to separate solutions:
 - **Nitrate (NO₃⁻)**: Add sodium nitrate (NaNO₃).
 - **Fulvic Acid (FA) / Humic Acid (HA)**: Add Suwannee River FA or HA.

2. Irradiation Experiment

- Transfer the solutions into quartz tubes (or another material transparent to UV light).
- Place the tubes in a photochamber equipped with an artificial sunlight source that simulates the solar spectrum (e.g., a xenon lamp).
- Maintain a constant temperature (e.g., 25°C) throughout the experiment.
- Include dark controls (wrapped in aluminum foil) for each condition to account for non-photolytic degradation.

3. Sampling and Analysis

- Collect samples from each tube at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
- Analyze the samples using **High-Performance Liquid Chromatography (HPLC)** coupled with a mass spectrometer (MS) or a photodiode array detector (PDA).
- **HPLC Conditions** (example):
 - **Column**: C18 reverse-phase column.
 - **Mobile Phase**: Gradient of acetonitrile and water.
 - **Flow Rate**: 1.0 ml/min.

- **Detection:** UV absorbance at 254 nm or via MS.

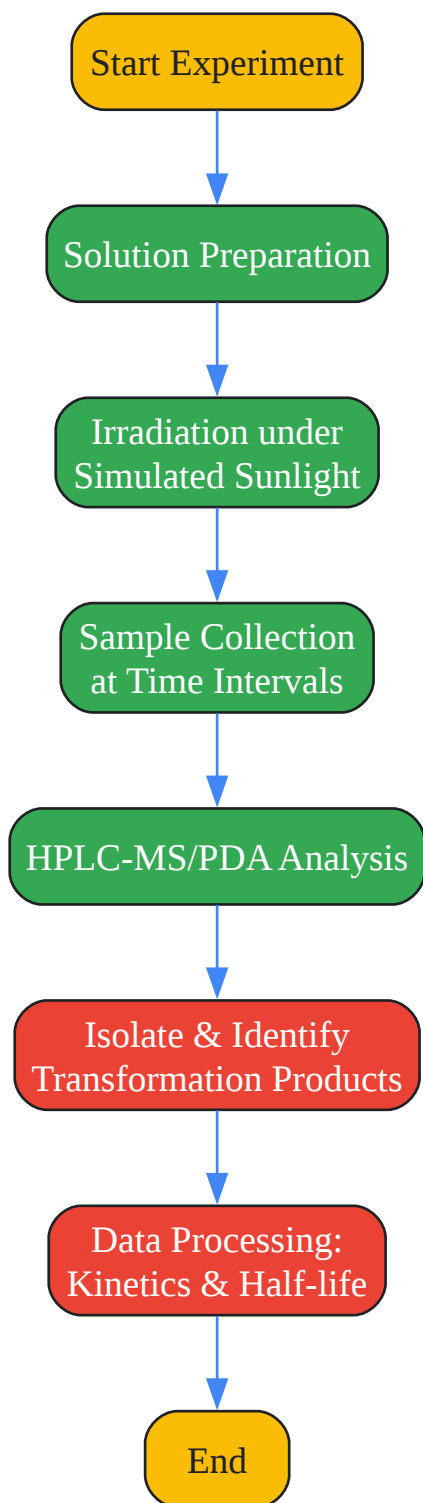
4. Identification of Transformation Products

- Isolate the major transformation product(s) using preparative HPLC.
- Identify the structure of the product(s) by analyzing spectroscopic data, including:
 - **High-Resolution Mass Spectrometry (HRMS)**
 - **¹H Nuclear Magnetic Resonance (NMR)**

5. Data Processing

- Plot the natural logarithm of the remaining **tioxazafen** concentration versus time. The slope of the linear regression is the degradation rate constant (k).
- Calculate the half-life ($t_{1/2}$) using the equation: $t_{1/2} = \ln(2)/k$.

The experimental workflow for this protocol is visualized below:



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Important Application and Regulatory Notes

- **Registered Uses:** **Tioxazafen** is registered for use as a **seed treatment** on crops including corn, soybean, and cotton in several countries, including the United States [1] [4].
- **Tolerance Levels:** The U.S. EPA has established tolerances for residues of **tioxazafen** in or on various crop commodities. For corn, these include [4]:
 - **Corn, field, forage:** 0.01 ppm
 - **Corn, field, grain:** 0.01 ppm
 - **Corn, field, stover:** 0.02 ppm
- **Mammalian Toxicity:** **Tioxazafen** is reported to have **low mammalian toxicity**, which is one of its advantageous characteristics [1].

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